Phenylmandelic acid

Description

Historical Context and Significance in Organic Chemistry

While mandelic acid itself was first isolated in 1831 by Ferdinand Ludwig Winckler from bitter almonds, the specific history and early significance of phenylmandelic acid are less distinctly documented as a singular entity in early organic chemistry literature compared to its parent compound. However, the broader study of alpha-hydroxy acids and their derivatives, including phenyl-substituted variants, has been integral to the development of organic synthesis and stereochemistry. The ability to synthesize and manipulate such molecules laid foundational groundwork for understanding reaction mechanisms, stereoselectivity, and the synthesis of complex organic compounds. The exploration of this compound and its related structures has contributed to advancements in areas such as chiral resolution and the development of synthetic methodologies for producing enantiomerically pure compounds, which are critical in pharmaceutical development.

Overview of this compound as a Chiral Alpha-Hydroxy Acid

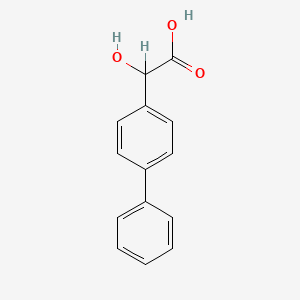

This compound is classified as an aromatic alpha-hydroxy acid. Its chemical structure is characterized by a central carbon atom bonded to a carboxyl group (-COOH), a hydroxyl group (-OH), a phenyl group (-C₆H₅), and a hydrogen atom. This central carbon atom is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-phenylmandelic acid and (S)-phenylmandelic acid. The presence of these enantiomers is of paramount importance, as they can exhibit different physical, chemical, and biological properties.

The compound's molecular formula is C₁₄H₁₂O₃, with a molecular weight of approximately 228.25 g/mol . It is typically a white crystalline solid. While specific solubility data for this compound itself is not extensively detailed in the provided snippets, mandelic acid, its parent compound, shows good solubility in water and common organic solvents like ethanol (B145695) and methanol, with solubility influenced by pH.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.25 g/mol | |

| CAS Number | 450-52-2 | |

| Appearance | White crystalline solid (typical) | |

| Boiling Point | 440.51 °C (calculated) | |

| Flash Point | 234.347 °C (calculated) | |

| Density | 1.265 g/cm³ (calculated) | |

| Vapor Pressure | 1.55E-08 mmHg at 25°C |

Research Landscape and Current Trends in this compound Studies

Research involving this compound and its derivatives is multifaceted, spanning synthetic chemistry, analytical methods, and applications in various fields.

Asymmetric Synthesis and Chiral Auxiliaries: A significant area of research focuses on the synthesis and application of enantiomerically pure this compound. Its chiral nature makes it valuable as a chiral auxiliary or resolving agent in the synthesis of other chiral molecules. For instance, derivatives of cyclohexylphenyl glycolic acid (CHPGA), which is structurally related and can be synthesized from phenyl mandelic acid, are used in the preparation of optically active drugs. The development of efficient methods for the enantioselective synthesis or resolution of this compound is an ongoing trend.

Analytical Chemistry and Biomarkers: this compound has been identified as a biomarker in certain medical contexts. Specifically, elevated levels of this compound in urine have been associated with specific types of tumors, such as neuroblastoma and pheochromocytoma, making it a subject of study in diagnostic applications.

Pharmaceutical Synthesis and Intermediates: The compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure lends itself to further chemical modifications, enabling the creation of molecules with potential therapeutic properties, including anti-inflammatory and anti-cancer agents. Research also explores its use in creating other fine chemicals.

Biochemical Pathways and Metabolism: Studies have investigated the role of mandelic acid derivatives, including this compound, in biochemical processes. For example, mandelic acid is a metabolite of styrene (B11656) and is found in urine, with its enantiomeric concentrations used to assess styrene exposure. While direct metabolic pathways for this compound are not detailed in the provided snippets, the study of related compounds highlights its potential relevance in biochemical research.

Novel Synthetic Methodologies: Current research trends also include developing novel and more sustainable synthetic routes for this compound and its derivatives, potentially employing biocatalysis or greener chemical processes.

Structure

3D Structure

Properties

CAS No. |

450-52-2 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2-hydroxy-2-(4-phenylphenyl)acetic acid |

InChI |

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13,15H,(H,16,17) |

InChI Key |

JLZDBGVLWCMKMH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)O |

Other CAS No. |

450-52-2 |

Synonyms |

4-phenylmandelic acid p-phenylmandelic acid phenol-mandelic acid phenylmandelic acid phenylmandelic acid, (+-)-isome |

Origin of Product |

United States |

Synthesis Methodologies for Phenylmandelic Acid and Its Analogues

Chemical Synthesis Approaches

Hydrolysis-Based Routes

Hydrolysis reactions form a cornerstone in the chemical synthesis of phenylmandelic acid, primarily involving the conversion of nitrile or halogenated precursors.

Hydrolysis of Mandelonitrile (B1675950): This is a widely employed method, starting from benzaldehyde (B42025). Benzaldehyde is first reacted with hydrogen cyanide (HCN), often generated in situ from sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of an acid or sodium bisulfite, to form mandelonitrile (the cyanohydrin of benzaldehyde) . The subsequent hydrolysis of mandelonitrile yields this compound.

Acidic Hydrolysis: Concentrated hydrochloric acid (HCl) is commonly used for this hydrolysis. Conditions can range from room temperature for approximately 12 hours, followed by solvent evaporation , to heating at 60°C for 5-6 hours . The use of 12 mol/L HCl at room temperature, with subsequent evaporation of the reaction medium, has been optimized for higher isolated yields . Alternatively, hydrolysis can be performed in the presence of a lower alcohol (e.g., isobutanol) at temperatures between 40-80°C, followed by neutralization and phase separation, achieving yields as high as 97.7% .

Yields: Typical yields based on benzaldehyde can range from 50-52% , but optimized procedures can achieve significantly higher yields.

Hydrolysis of Other Precursors:

Phenylchloroacetic acid can be hydrolyzed under basic conditions to yield this compound .

Dibromoacetophenone can undergo hydrolysis with warm, dilute alkali .

Phenylglyoxal can be treated with warm, dilute sodium hydroxide (B78521) .

α-bromophenylacetic acid hydrolysis is also a known route .

Ethyl mandelate (B1228975), obtained from the catalytic reduction of phenylglyoxalate, can be hydrolyzed to this compound .

Dichloroacetophenone, prepared from acetophenone, can be hydrolyzed using sodium hydroxide .

Condensation and Addition Reactions

Condensation and addition reactions are vital for forming key intermediates, particularly mandelonitrile, which is then subjected to hydrolysis.

Mandelonitrile Formation (Cyanohydrin Synthesis): The addition of cyanide to benzaldehyde is a critical step. This reaction is typically carried out by reacting benzaldehyde with hydrogen cyanide or a cyanide salt (NaCN, KCN) in the presence of a catalyst like sodium bisulfite. Controlled temperatures, often between 0-20°C, are maintained to ensure efficient addition and minimize side reactions .

Phase Transfer Catalysis: A notable method involves the reaction of benzaldehyde with chloroform (B151607) using a complex phase transfer catalyst system (e.g., triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol)-800 (PEG-800)) under ultrasonic irradiation. This process yields this compound in high yields (81%) under mild conditions (60°C for 2 hours) .

Synthesis of Analogues: For analogues like 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, condensation reactions, such as the reaction between ethyl benzoylformate and cyclohexylmagnesium bromide, are employed .

Reductive Transformations from Mandelic Acid Derivatives

This category primarily encompasses the reduction of oxidized precursors to this compound.

Reduction of Phenylglyoxylic Acid and Derivatives: Phenylglyoxylic acid (also known as benzoylformic acid) and its esters, such as ethyl phenylglyoxalate, serve as direct precursors that can be reduced to this compound .

Biocatalytic Reduction: Various microorganisms, including Saccharomyces cerevisiae FD11b, can stereoselectively reduce phenylglyoxylic acid to R-(-)-mandelic acid with high yields (up to 96.1%) and enantiomeric excess (ee) under optimized conditions (pH 6.5, 32°C, 15 mmol/L substrate) . Other microorganisms, such as Micrococcus and Enterococcus species, are known to convert benzoylformic acid to D-mandelic acid .

Enzymatic Intramolecular Cannizzaro Reaction: Enzymes like Candida antarctica lipase (B570770) B can catalyze the intramolecular Cannizzaro reaction of phenylglyoxal, leading to the formation of both phenylglyoxylic acid and this compound .

Stereoselective Chemical Synthesis Strategies

Achieving enantiomerically pure this compound is crucial for many pharmaceutical applications. Both chemical and enzymatic methods are utilized for stereoselective synthesis and resolution.

Enzymatic Kinetic Resolution: This approach involves using enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enriched.

Nitrilase-Mediated Resolution: Nitrilases, particularly those from Alcaligenes faecalis and Burkholderia cenocepacia, are highly effective in the enantioselective hydrolysis of racemic mandelonitrile to R-(-)-mandelic acid with excellent yields and high enantiomeric excess . Some nitrilase mutants have been developed to improve activity and substrate tolerance .

Lipase-Catalyzed Resolution: Lipases, such as those from Pseudomonas species (Amano AK) or Geobacillus thermocatenolatus, can catalyze the kinetic resolution of mandelic acid derivatives (e.g., methyl mandelate, 2-(butyryloxy)-2-phenylacetic acid) via transesterification reactions in organic media . The choice of enzyme, solvent, and acyl donor can influence the enantioselectivity and even invert the stereochemical preference .

Dynamic Kinetic Resolution (DKR): Combining enzymatic racemization of mandelic acid with a separation step, such as diastereomeric salt crystallization, offers a route to maximize yields of enantiopure mandelic acid .

Asymmetric Synthesis:

Enzymatic Cyanation and Hydrolysis: The coupling of enantioselective cyanation of benzaldehyde (using oxynitrilases) with enantioretentive hydrolysis of the resulting (S)-mandelonitrile is a promising strategy for (S)-mandelic acid production .

Biocatalytic Reduction: The asymmetric reduction of ethyl benzoylformate using Saccharomyces cerevisiae can yield R-(-)-mandelic acid ethyl ester, which is then hydrolyzed to the desired enantiomer .

Palladium-Catalyzed C–H Olefination: A Pd(II)-catalyzed enantioselective C–H olefination of racemic mandelic acids via kinetic resolution has been developed, introducing an olefin unit to create novel chiral derivatives .

Stereoselective Cyanation: Processes involving stereoselective cyanation of aldehydes, catalyzed by enzymes or chiral complexes, can yield chiral cyanohydrins which are precursors to chiral mandelic acid derivatives .

Biocatalytic and Biotechnological Production

Biocatalytic and biotechnological approaches offer environmentally friendly and sustainable routes to this compound, often starting from renewable feedstocks.

Enzymatic Cascade Biotransformations from Renewable Feedstocks

From Benzaldehyde and Oxalic Acid: A novel three-enzyme cascade has been engineered to convert inexpensive and safe starting materials, oxalic acid and benzaldehyde, into this compound under mild conditions. This process utilizes formic acid as a key intermediate .

From Glucose and Glycerol (B35011): Metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli has enabled the de novo biosynthesis of this compound and its derivatives from renewable feedstocks such as glucose and glycerol . Engineered strains, such as E. coli NST74, which overproduces L-phenylalanine, can directly synthesize (R)-mandelic acid from glucose or glycerol through a five-enzyme cascade .

From L-phenylalanine: The biotransformation of L-phenylalanine into (R)-mandelic acid has also been demonstrated using engineered enzymatic cascades .

Compound List:

this compound

Mandelic acid

2-hydroxy-2-phenylacetic acid

Benzaldehyde

Mandelonitrile

Phenylchloroacetic acid

Dibromoacetophenone

Phenylglyoxal

α-bromophenylacetic acid

Ethyl mandelate

Dichloroacetophenone

Phenylglyoxylic acid

Phenylacetic acid

2-cyclohexyl-2-hydroxy-2-phenylacetic acid

Ethyl benzoylformate

Cyclohexylmagnesium bromide

4-hydroxy-mandelic acid

Glucose

Cyanide

Sodium bisulfite

Hydrochloric acid

Sodium hydroxide

Potassium cyanide

Sodium cyanide

Sodium sulfite (B76179)

Hydrogen cyanide

Hydrocyanic acid

Ethyl acrylate (B77674)

Methyl acrylate

Phenyl acrylate

4-chlorophenyl acrylate

Phenylglyoxalate

Benzoylformic acid

Phenylglycinonitrile

Phenylglycine

2-iodomandelic acid

Dibromoacetophenone derivative

L-phenylalanine

Glycerol

Formic acid

Oxalic acid

4-hydroxyphenylpyruvate

Phenylpyruvic acid

Adrenaline

Noradrenaline

Toluene

Benzyl (B1604629) chloride

Benzyl cyanide

Acetophenone

Chloroform

Ethyl acetate (B1210297)

Diethyl ether

Benzene

Isopropyl ether

Butyryl chloride

Triethylamine

Diethyl malonate

Sodium bisulfite addition compound

Sodium hydroxy(phenyl)methanesulfonate

Ammonium chloride

Sodium chloride

Yeast extract

Meat extract

Polypeptone

Magnesium sulfate (B86663)

Arabinose

IPTG

Tryptone

Phosphate (B84403) buffer

Sodium sulfate

Trace metal ions

Kanamycin

Streptomycin

Ampicillin

N-hexadecane

NH4-medium

M9 medium

TB medium

N-protected amino acid (MPAA) ligands

Phenylglyoxylic acid ethyl ester

Methyl mandelate

Vinyl acetate

TMBE

Phenylglycine amide

Mandelic acid amide

R-(-)-mandelic acid ethyl ester

Bacillus cereus CGMCC No. 12336

Phenylglyoxylic acid derivatives

Microorganisms of the genus of Micrococcus and Enterococcus

Phenylglyoxal hydrate (B1144303)

Sodium phosphate buffer

Novozyme 435

Lipozyme CALB

RMIM

P. fluorescens EBC191

S. cerevisiae FD11b

Alcaligenes faecalis ATCC 8750

Burkholderia cenocepacia J2315

Amycolatopsis orientalis

Nocardia uniformis

Pseudomonas sp. (Amano AK)

P. cepacia (Amano P)

Chromobacterium uiscosum (Toyo Jozo LP)

Geobacillus thermocatenolatus

Lipase PS-30

Amano P

Toyo Jozo LP

P. fluorescens

Pseudomonas fluorescens EBC191

S. cerevisiae CGMCC No. 3361

P2S2A

NST74-Phe

E. coli NST74

E. coli M15/BCJ2315

Alcaligenes faecalis

Micrococcus freudenreichii No. 239

Microbial Engineering for De Novo Biosynthesis

Significant progress has been made in engineering microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, for the de novo biosynthesis of mandelic acid from renewable feedstocks like glucose, glycerol, and L-phenylalanine. These efforts involve sophisticated metabolic engineering strategies to enhance precursor supply, optimize enzymatic cascades, and redirect metabolic flux towards the target product.

Engineered E. coli strains have demonstrated impressive titers for mandelic acid production. For instance, an E. coli NST74 strain equipped with a five-enzyme artificial cascade, capable of converting L-phenylalanine, achieved a titer of 913 mg/L with over 99% enantiomeric excess (ee) . Further advancements in E. coli engineering have led to a de novo biosynthesis pathway from glucose, yielding up to 9.58 g/L of mandelic acid, representing a substantial improvement in microbial production efficiency . This high titer was achieved through a combination of enzyme screening, metabolic flux optimization, and targeted gene regulation, including the use of CRISPR interference (CRISPRi) to repress competing pathways . Additionally, coupling E. coli strains engineered for L-phenylalanine biosynthesis with those expressing the artificial enzyme cascade has enabled production of 760 mg/L from glycerol and 455 mg/L from glucose, showcasing the potential of cell-to-cell communication in synthetic biology .

In Saccharomyces cerevisiae, metabolic engineering has also been employed to enhance mandelic acid production. By expressing hydroxymandelate synthase (HMAS) from Amycolatopsis orientalis, yeast strains could produce mandelic acid. Initial efforts yielded low titers of mandelic acid (0.7 mg/L), with a higher production of 4-hydroxymandelic acid (119 mg/L) due to the enzyme's native substrate preference . Subsequent pathway engineering, including modifications to the shikimate pathway and deletions in competing pathways like the Ehrlich pathway, increased mandelic acid titers to 2.9 mg/L and 4-hydroxymandelic acid titers to 465 mg/L . Further strain development, including deleting TYR1 to prevent the formation of 4-hydroxyphenylpyruvate, resulted in a mandelic acid titer of 236 mg/L .

Table 1: Microbial Engineering for De Novo Biosynthesis of Mandelic Acid

| Host Organism | Precursor(s) | Engineered Pathway/Strategy | Titer (mg/L) | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| E. coli NST74 | L-Phenylalanine | 5-enzyme cascade | 913 | - | >99% | |

| E. coli NST74 | Glycerol | 5-enzyme cascade | 228 | - | - | |

| E. coli NST74 | Glucose | 5-enzyme cascade | 152 | - | - | |

| E. coli (L-Phe biosynth + 5-enzyme cascade) | Glycerol | Coupled-cell system | 760 | - | - | |

| E. coli (L-Phe biosynth + 5-enzyme cascade) | Glucose | Coupled-cell system | 455 | - | - | |

| E. coli (engineered) | Glucose | De novo, HMAS, pathway optimization, CRISPRi | 9580 | - | - | |

| S. cerevisiae | Glucose | Aromatic amino acid pathway engineering | ~7000 (49.3 mM) | - | - | |

| S. cerevisiae | Glucose | HMAS from A. orientalis | 119 (HMA) / 0.7 (MA) | - | - | |

| S. cerevisiae | Glucose | HMAS engineering (S201V) + pathway mods | 2900 (MA) | - | - | |

| S. cerevisiae | Glucose | TYR1 deletion | 236 (MA) | - | - |

Enzyme Discovery and Engineering for this compound Production

The enzymatic machinery for producing mandelic acid and its derivatives is diverse, involving enzymes that catalyze key steps such as nitrile hydrolysis, oxidation, reduction, and condensation. Discovery of novel enzymes and engineering of existing ones are crucial for developing efficient biocatalytic processes.

Nitrile Hydrolysis: Enzymes like oxynitrilases (also known as hydroxynitrile lyases, HNLs) and nitrilases are central to mandelic acid synthesis, particularly from benzaldehyde and cyanide precursors. (S)-specific oxynitrilases from Manihot esculenta and Arabidopsis thaliana have been utilized in combination with arylacetonitrilases from Pseudomonas fluorescens to synthesize (S)-mandelic acid researchgate.net. Engineering efforts have focused on developing acid-tolerant variants of oxynitrilases and amide-forming variants of nitrilases to improve process robustness and product selectivity researchgate.net. The discovery of HNLs from Davallia tyermannii with unique catalytic centers expands the repertoire of biocatalysts for stereoselective cyanohydrin synthesis .

Oxidation and Reduction: D-mandelate dehydrogenases (DMDH), such as LhDMDH from Lactobacillus harbinensi, exhibit high catalytic activity (around 1200 U·mg⁻¹) and are employed in the conversion of D-mandelic acid to phenylglyoxylic acid (PGA) nih.gov. Mandelate racemases (MR), like ArMR from Agrobacterium radiobacter, are vital for interconverting (R)- and (S)-mandelic acid, enabling enantioconfluent processes wikipedia.orgnih.govnih.gov. These enzymes, along with others like S-mandelate dehydrogenase and benzaldehyde dehydrogenase, are part of natural mandelic acid degradation pathways and have been explored for synthetic applications wikipedia.orgnih.gov.

Condensation and Cascade Reactions: Novel enzymatic cascades have been developed for efficient mandelic acid synthesis. One approach utilizes an engineered oxalyl-CoA decarboxylase (OXC) with a newly discovered C-C bond-forming activity, which, when combined with two other enzymes, converts oxalic acid and benzaldehyde into mandelic acid mpg.de. Artificial cascades involving enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and phenylacrylic acid decarboxylase (PAD) have also been designed for the conversion of L-phenylalanine to (R)-mandelic acid .

Table 2: Enzyme Discovery and Engineering for Mandelic Acid Production

| Enzyme Class/Specific Enzyme | Role in Synthesis/Pathway | Source Organism/Type | Engineering/Discovery Highlights | Key Performance Metric (if available) | Reference |

| Hydroxymandelate Synthase (HMAS) | Catalyzes MA formation from phenylpyruvate | Actinosynnema mirum, Amycolatopsis orientalis, Nocardia uniformis | Identified from A. mirum. Engineering (S201V mutation) altered substrate specificity. | - | wikipedia.org |

| D-Mandelate Dehydrogenase (DMDH / ManDH / DMD) | Oxidizes D-mandelic acid to phenylglyoxylic acid (PGA) or converts phenylpyruvate/PGA to MA | Lactobacillus harbinensi (LhDMDH), Rhodotorula graminis (DMD), E. coli (ManDH) | LhDMDH cloned and expressed; high activity (~1200 U/mg). Used in cascade for PGA. | Activity: ~1200 U/mg (LhDMDH) | nih.govwikipedia.orgnih.gov |

| Mandelate Racemase (MR / ArMR) | Interconverts (R)- and (S)-mandelic acid | Agrobacterium radiobacter (ArMR), Pseudomonas putida | ArMR cloned, showed higher expression level (216.9 U/mL). Used in cascade for PGA. | Expression level: 216.9 U/mL (ArMR) | wikipedia.orgnih.govnih.gov |

| Oxynitrilase (Hydroxynitrile Lyase - HNL) | Catalyzes cyanohydrin formation from benzaldehyde and cyanide | Manihot esculenta, Arabidopsis thaliana, Davallia tyermannii | (S)-specific HNL from M. esculenta and A. thaliana. D. tyermannii HNL discovered with new catalytic center. Acid-tolerant variants engineered. | - | researchgate.net |

| Arylacetonitrilase / Nitrilase | Hydrolyzes mandelonitrile to mandelic acid | Pseudomonas fluorescens EBC191 | Catalyzes conversion of mandelonitrile to mandelic acid. Amide-forming variants engineered. Used in combination with HNL. | - | researchgate.net |

| Oxalyl-CoA Decarboxylase (OXC) | Catalyzes condensation of activated formic acid with aldehyde | Max Planck Institute for Terrestrial Microbiology | Newly discovered activity for C-C bond formation. Engineered via surgical mutations. | - | mpg.de |

| Phenylacrylic acid decarboxylase (PAD) | Decarboxylation reaction | Aspergillus niger | Part of a 5-enzyme cascade. | - | |

| Phenylalanine Ammonia Lyase (PAL) | Deamination of L-phenylalanine | Arabidopsis thaliana | Part of a 5-enzyme cascade. | - |

Compound List:

this compound

Mandelic acid (MA)

4-Hydroxymandelic acid (HMA)

Phenylglyoxylic acid (PGA)

L-Phenylalanine

Glucose

Glycerol

Benzaldehyde

Cyanide

Mandelonitrile

Phenylpyruvate

4-Hydroxyphenylpyruvate

Formic acid

Oxalic acid

Styrene

Phenylacetic acid

p-Methoxymandelic acid

p-Hydroxyphenylacetic acid

4-phenylmandelic acid

p-phenylmandelic acid

Stereochemistry and Enantiomeric Resolution of Phenylmandelic Acid

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, aims to directly produce a single, desired enantiomer of a chiral compound, thereby avoiding the formation of a racemic mixture and the subsequent need for resolution. This approach is often more efficient and atom-economical. For phenylmandelic acid, both chemical and biological catalytic methods have been developed to achieve high levels of enantiomeric purity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. This strategy offers an elegant route to optically active mandelic acid derivatives with high enantiomeric excess (ee).

Key Research Findings in Asymmetric Catalysis:

| Catalytic System | Key Features | Outcome | Reference |

| epi-Quinine-derived urea | One-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis | Good to high yields and enantioselectivity for (R)-methyl mandelates | |

| Chiral Ligands | Direct production of enantiomerically pure (R)- or (S)-mandelic acid | Excellent enantiomeric excess (>98%) |

Biocatalysis leverages enzymes as natural catalysts to perform chemical transformations with high specificity and selectivity under mild conditions. For the synthesis of this compound, hydroxynitrile lyases (HNLs), also known as oxynitrilases, have been extensively studied.

A prominent strategy involves the use of an (R)-specific oxynitrilase to catalyze the addition of cyanide to benzaldehyde (B42025), forming (R)-mandelonitrile. This intermediate is then hydrolyzed to (R)-mandelic acid. To create a more efficient process, bienzymatic cascades have been developed. For instance, recombinant Escherichia coli strains have been engineered to co-express an (R)-specific oxynitrilase from Arabidopsis thaliana and an arylacetonitrilase from Pseudomonas fluorescens EBC191. This whole-cell catalyst can directly convert benzaldehyde and cyanide into (R)-mandelic acid with enantiomeric excess values exceeding 95%.

Similarly, the synthesis of enantiomerically pure (S)-mandelic acid can be achieved using an (S)-selective oxynitrilase from Manihot esculenta in combination with a non-selective nitrilase. This bienzymatic system, when co-immobilized as combi-CLEAs (cross-linked enzyme aggregates), can achieve a 90% yield and 99% enantiomeric excess of (S)-mandelic acid from benzaldehyde. These biocatalytic cascade reactions are attractive as they can be performed in one pot, often using green solvents like water, and can transform inexpensive starting materials into valuable chiral products.

Examples of Biocatalytic Synthesis of this compound:

| Enzyme System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (R)-specific Oxynitrilase & Arylacetonitrilase | Benzaldehyde + Cyanide | (R)-Mandelic Acid | >95% | |

| (S)-selective Oxynitrilase & Nitrilase (combi-CLEAs) | Benzaldehyde | (S)-Mandelic Acid | 99% |

Racemic Resolution Techniques

Racemic resolution is the process of separating a racemic mixture into its individual enantiomers. Although this approach has the inherent drawback of a maximum 50% yield for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a widely used and important method.

One of the most established methods for resolving racemic acids is through the formation of diastereomeric salts. This technique involves reacting the racemic this compound with an enantiomerically pure chiral base. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for acidic compounds include naturally occurring bases like brucine, strychnine, and quinine, as well as synthetic chiral amines such as 1-phenylethylamine (B125046). After separation, the desired diastereomeric salt is treated with a strong acid to liberate the pure enantiomer of this compound. The success of this method depends heavily on the difference in solubility between the diastereomeric salts, which can be difficult to predict, often requiring the screening of several resolving agents and solvents. For instance, racemic 1-phenylethylamine can be resolved using (S)-mandelic acid, where the solubility of the resulting diastereomeric salts in water dictates which enantiomer of the amine precipitates.

Commonly Used Chiral Resolving Agents:

| Type | Examples | Application |

| Chiral Bases | Brucine, Strychnine, Quinine, 1-Phenylethylamine | Resolution of racemic acids |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | Resolution of racemic bases |

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers in a racemic mixture. Lipases are a class of enzymes frequently employed for this purpose due to their ability to catalyze the hydrolysis or acylation of esters with high enantioselectivity.

In a typical EKR of racemic this compound esters, a lipase (B570770) will preferentially catalyze the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. For example, the stereoselective hydrolysis of methyl or ethyl mandelate (B1228975) esters by lipases like Candida antarctica lipase B can produce a single enantiomer of mandelic acid. By controlling parameters such as pH and temperature, the enantiomeric excess of the product can exceed 98%.

Alternatively, lipases can be used to selectively acylate one of the enantiomers of racemic this compound. Lipase PS 'Amano' has been successfully used for the enantioselective acetylation of various substituted mandelic acids using vinyl acetate (B1210297) as the acyl donor. The unreacted enantiomer of the acid can then be separated from the newly formed ester. These lipase-mediated resolutions are advantageous as they often proceed under mild conditions and the enzymes can be immobilized for reuse.

Research Findings in Enzymatic Kinetic Resolution:

Chromatographic techniques offer an analytical and preparative means of separating enantiomers. This is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

For the HPLC separation of this compound enantiomers, CSPs based on immobilized cellulose (B213188) derivatives, such as cellulosic tris(3,5-dichlorophenylcarbamate), have proven effective. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Another HPLC-based approach utilizes molecularly imprinted polymers (MIPs). In this method, a polymer is created with binding sites that are complementary in shape and functionality to one of the enantiomers, which is used as a template molecule.

Gas chromatography can also be used for chiral separation, although it typically requires the derivatization of this compound to increase its volatility. The derivatized enantiomers are then separated on a column containing a chiral selector, such as a permethylated cyclodextrin (B1172386). The choice of derivative and the type of cyclodextrin can significantly influence the separation efficiency.

Overview of Chromatographic Chiral Separation Methods:

| Technique | Chiral Selector/Stationary Phase | Key Principle | Reference |

| HPLC | Immobilized Cellulose Tris(3,5-dichlorophenylcarbamate) (CHIRALPAK® IC) | Differential interactions between enantiomers and the chiral stationary phase | |

| HPLC | Molecularly Imprinted Polymers (MIPs) | Custom-made binding sites complementary to one enantiomer | |

| GC | Permethylated Cyclodextrins | Formation of transient diastereomeric inclusion complexes with different stabilities |

Metabolic Pathways and Biochemical Transformations of Phenylmandelic Acid

Biosynthetic Routes and Precursors

The biosynthesis of phenylmandelic acid and related compounds in microorganisms is intricately linked to the central metabolic pathways that produce aromatic amino acids.

Phenylpyruvate-Linked Mandelate (B1228975) Pathway in Microorganisms

In many microorganisms, the synthesis of mandelic acid derivatives, including this compound, often proceeds via phenylpyruvate (PP) or its hydroxylated counterpart, 4-hydroxyphenylpyruvate (4HPP). These intermediates are typically derived from the shikimate pathway, which utilizes phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) as initial substrates frontiersin.orgfrontiersin.org. Enzymes such as hydroxymandelate synthases (HmaS), found in organisms like Amycolatopsis orientalis, are capable of converting phenylpyruvate into (S)-mandelic acid frontiersin.orgfrontiersin.orgnih.gov. Furthermore, bacteria such as Pseudomonas putida possess enzymes like benzoylformate decarboxylase, which can process phenylpyruvate, indicating its central role in the metabolism of aromatic compounds within these microbes acs.orgresearchgate.netnih.gov. The mandelate pathway in microorganisms shares some similarities with pathways observed in other biological systems, highlighting a conserved biochemical strategy for aromatic compound synthesis asm.orgasm.org.

Enzymatic Pathways from Aromatic Amino Acids and Sugars

Aromatic amino acids, phenylalanine (Phe) and tyrosine (Tyr), are key precursors in the biosynthesis of this compound and its related compounds. These amino acids are synthesized through the shikimate pathway, which culminates in the formation of prephenate, a direct precursor to both phenylpyruvate and 4-hydroxyphenylpyruvate frontiersin.orgfrontiersin.org. Sugars can also be channeled into the shikimate pathway, thereby indirectly contributing to the pool of phenylpyruvate available for mandelic acid synthesis frontiersin.orgasm.orgasm.org.

The conversion of phenylpyruvate to mandelic acid is catalyzed by specific enzymes. For instance, the hydroxymandelate synthase from Amycolatopsis orientalis is known to efficiently convert phenylpyruvate into (S)-mandelic acid frontiersin.orgfrontiersin.orgnih.gov. In yeast, studies have elucidated a phenylpyruvate-linked mandelate pathway that synthesizes benzenoids from phenylalanine and tyrosine, with phenylpyruvate serving as a crucial intermediate asm.orgasm.org. A described pathway involves mandelate synthase from Amycolatopsis orientalis catalyzing the conversion of phenylpyruvate to (S)-mandelic acid acs.org.

Table 1: Key Enzymes and Pathways in this compound Biosynthesis

| Pathway/Enzyme | Source Organism(s) | Substrate(s) | Product(s) | Reference(s) |

| Shikimate Pathway | Various microorganisms | Phosphoenolpyruvate (PEP), D-erythrose 4-phosphate (E4P) | Prephenate, Phenylpyruvate (PP), 4-Hydroxyphenylpyruvate (4HPP) | frontiersin.orgfrontiersin.org |

| Hydroxymandelate Synthase (HmaS) | Amycolatopsis orientalis, Nocardia uniformis | Phenylpyruvate (PP) | (S)-Mandelic Acid | frontiersin.orgfrontiersin.orgnih.gov |

| Benzoylformate Decarboxylase | Pseudomonas putida | Phenylpyruvate (PP) | Benzaldehyde (B42025), CO2 | acs.orgresearchgate.netnih.gov |

| Mandelate Synthase | Amycolatopsis orientalis | Phenylpyruvate (PP) | (S)-Mandelic Acid | acs.org |

Biodegradation and Biotransformation Pathways

This compound can be both degraded by microorganisms and formed as a metabolite from the breakdown of dietary compounds.

Microbial Degradation Mechanisms (e.g., Pseudomonas putida mandelate degradation pathway)

Pseudomonas putida is recognized for its well-characterized pathway for the degradation of mandelic acid researchgate.netnih.gov. This metabolic route typically involves a series of enzymatic steps designed to break down the mandelic acid molecule into simpler compounds that can enter central metabolic pathways. The key enzymes involved in the Pseudomonas putida mandelate degradation pathway include:

Mandelate Racemase: This enzyme interconverts L-mandelate and D-mandelate, preparing them for subsequent enzymatic action.

S-Mandelate Dehydrogenase: It oxidizes L-mandelate, producing benzoylformate, along with NADH and a proton.

Benzoylformate Decarboxylase: This enzyme catalyzes the decarboxylation of benzoylformate, yielding benzaldehyde and carbon dioxide.

Benzaldehyde Dehydrogenase: Finally, benzaldehyde is oxidized to benzoate, which can then be further metabolized researchgate.netnih.gov.

Table 2: Pseudomonas putida Mandelate Degradation Pathway

| Enzyme | Reaction Catalyzed | Product(s) | Reference(s) |

| Mandelate Racemase | L-Mandelate <=> D-Mandelate | D-Mandelate | researchgate.netnih.gov |

| S-Mandelate Dehydrogenase | L-Mandelate + NAD⁺ → Benzoylformate + NADH + H⁺ | Benzoylformate | researchgate.netnih.gov |

| Benzoylformate Decarboxylase | Benzoylformate → Benzaldehyde + CO₂ | Benzaldehyde, CO₂ | acs.orgresearchgate.netnih.gov |

| Benzaldehyde Dehydrogenase | Benzaldehyde + NAD⁺ + H₂O → Benzoate + NADH + H⁺ | Benzoate | researchgate.netnih.gov |

Colonic Microflora Metabolites from Dietary Phenols and Polyphenols

Dietary phenols and polyphenols, abundant in fruits, vegetables, and beverages, undergo significant transformation by the colonic microflora when they reach the large intestine lth.seresearchgate.netresearchgate.netnih.govnih.gov. This compound is recognized as one of the metabolites produced from the breakdown of various dietary phenols and polyphenols by these gut microbes lth.se. While specific pathways detailing the conversion of individual dietary compounds directly to this compound are complex and varied, the general process involves the cleavage of glycosidic or ester bonds, followed by modifications such as reduction, dehydroxylation, and ring fission of the original polyphenol structures researchgate.netnih.gov. These microbial biotransformations result in the formation of simpler phenolic acids and related compounds, which can subsequently be absorbed into the systemic circulation researchgate.netresearchgate.netnih.gov.

Table 3: Colonic Microflora Metabolism of Dietary Phenols

| Dietary Polyphenol Class | General Metabolic Fate in Colon | Major Resulting Metabolites (Examples) | Potential Link to this compound | Reference(s) |

| Hydroxycinnamates | Cleavage, reduction of double bond, dehydroxylation, ring fission | 3-(3-hydroxyphenyl)-propionic acid, 3-(4-hydroxyphenyl)-propionic acid, 3-phenylpropionic acid, 3-hydroxyphenylacetic acid | Listed as a metabolite of dietary phenols lth.se | lth.seresearchgate.netnih.gov |

| Flavanones | Dehydroxylation, ring fission | 3-(4-hydroxyphenyl)-propionic acid, 3-phenylpropionic acid | Listed as a metabolite of dietary phenols lth.se | researchgate.netnih.gov |

| Flavonols | Dehydroxylation, ring fission | 3-hydroxyphenylacetic acid, 3-(3-hydroxyphenyl)-propionic acid | Listed as a metabolite of dietary phenols lth.se | researchgate.netnih.gov |

Biotransformation of Related Aromatic Compounds

This compound is identified within a group of phenyl-acids, which also includes phenylvaleric acid, phenyl-lactic acid, phenylpropionic acid, and phenylhydracrylic acid, all of which are known metabolites of dietary phenols lth.selsu.edu. In the context of biosynthesis, phenylpyruvate serves as a direct precursor to mandelic acid in microbial systems frontiersin.orgfrontiersin.orgacs.org. While detailed pathways for the biotransformation of other specific aromatic compounds directly into this compound are not extensively detailed in the provided literature, the structural similarities among these phenyl-acids suggest potential interconversion possibilities through enzymatic oxidation, hydroxylation, or other modification reactions. The broad metabolic capacity of microorganisms and mammalian systems to process aromatic compounds indicates that this compound can arise from a variety of related aromatic precursors.

Compound List:

this compound

Phenylpyruvate (PP)

4-Hydroxyphenylpyruvate (4HPP)

Phosphoenolpyruvate (PEP)

D-erythrose 4-phosphate (E4P)

Prephenate

Mandelic Acid

(S)-Mandelic Acid

L-Mandelate

D-Mandelate

Hydroxymandelate Synthase (HmaS)

Benzoylformate

Benzaldehyde

Benzoate

Mandelate Racemase

S-Mandelate Dehydrogenase

Benzoylformate Decarboxylase

Benzaldehyde Dehydrogenase

Chlorogenic acid

Naringenin

Quercetin

3-(3-hydroxyphenyl)-propionic acid

3-(4-hydroxyphenyl)-propionic acid

3-phenylpropionic acid

3-hydroxyphenylacetic acid

Phenylvaleric acid

Phenyl-lactic acid

Phenylpropionic acid

Phenylhydracrylic acid

Derivatives and Analogues of Phenylmandelic Acid

Synthesis of Substituted Phenylmandelic Acid Derivatives (e.g., p-Phenylmandelic Acid)

The synthesis of substituted this compound derivatives often involves modifying the phenyl ring of the parent structure or employing specific precursors that already contain the desired substituents. A notable example is the synthesis of p-phenylmandelic acid and its enantiomers.

One established method for producing R(-)-4-phenylmandelic acid involves microbial fermentation. This process utilizes microbial cells, such as those from Alcaligenes sp. BC35-2 or Pseudomonas sp. BC13-2, to convert 4-phenylbenzaldehyde (B31587) and prussic acid into the desired product google.comgoogleapis.com. This biocatalytic approach offers a pathway to enantiomerically pure compounds, which is crucial for many pharmaceutical applications google.com.

Beyond p-phenylmandelic acid, other substituted mandelic acids, such as p-chloro mandelic acid, p-bromo mandelic acid, and p-methyl mandelic acid, are synthesized and utilized, often as resolving agents in chiral separations rug.nl. These syntheses typically involve electrophilic aromatic substitution on mandelic acid or its precursors, or the use of substituted benzaldehydes in cyanohydrin formation followed by hydrolysis rug.nl.

Research also explores the synthesis of more complex substituted mandelic acid derivatives. For instance, a series of 4-substituted mandelic acid derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have been synthesized to investigate their antifungal activity. These compounds are created through multi-step synthetic routes designed to introduce the specific 4-substituent and the oxadiazole ring onto the mandelic acid scaffold nih.gov.

Table 5.1: Examples of Substituted this compound Derivatives and Synthesis Approaches

| Derivative Name | Key Precursors/Reagents | Synthesis Method | Reference(s) |

| R(-)-4-Phenylmandelic Acid | 4-Phenylbenzaldehyde, Prussic Acid | Microbial fermentation using specific bacterial strains (Alcaligenes sp., Pseudomonas sp.) | google.comgoogleapis.com |

| p-Phenylmandelic Acid (general) | Not specified in detail | Implied synthesis routes exist for chiral resolution and production google.comrug.nl | google.comrug.nl |

| p-Chloro mandelic acid, p-Bromo mandelic acid, p-Methyl mandelic acid | Substituted benzaldehydes, or mandelic acid with electrophilic substitution | Electrophilic aromatic substitution or synthesis from substituted benzaldehydes followed by cyanohydrin formation and hydrolysis | rug.nl |

| 4-Substituted mandelic acid derivatives with 1,3,4-oxadiazole moiety | Various synthetic intermediates, 1,3,4-oxadiazole precursors | Multi-step organic synthesis to incorporate specific 4-substituents and the oxadiazole moiety | nih.gov |

Design and Functionalization of Novel this compound Analogues

The design of novel this compound analogues involves strategic modifications to the core structure to impart new or enhanced properties, particularly in the realm of medicinal chemistry and materials science. This often entails altering substituents on the phenyl ring, modifying the alpha-hydroxy or carboxylic acid functionalities, or conjugating the this compound scaffold with other chemical moieties.

One approach to designing analogues focuses on their pharmacological potential. For example, mandelic acid derivatives have been synthesized by linking the mandelic acid moiety to a tropane (B1204802) skeleton via esterification reactions. These complex structures are investigated for their potential biological activities, such as acting as muscarinic antagonists, which could be relevant for treating neurological conditions ontosight.ai. The functionalization here involves creating hybrid molecules that combine the properties of mandelic acid derivatives with those of other pharmacologically active scaffolds.

Another strategy involves introducing specific functional groups to achieve targeted biological effects. Research into antifungal agents has led to the design and synthesis of novel 4-substituted mandelic acid derivatives that incorporate a 1,3,4-oxadiazole moiety. Compounds like E13, E6, and E18, derived from this design strategy, have demonstrated significant antifungal activity against various plant pathogens, with E13 showing particularly potent effects by disrupting fungal cell membrane integrity nih.gov. This exemplifies how functionalization with specific heterocyclic systems can lead to analogues with enhanced bioactivity.

Furthermore, the principles of functionalization extend to modifying the scaffold's interaction with its environment. While not directly this compound, studies on biomaterials for tissue engineering discuss functionalization strategies such as pre-polymerization or post-polymerization modification to enhance cell attachment and biological responses. These strategies involve introducing specific chemical groups, altering surface hydrophilicity, or incorporating bioactive peptides, illustrating the broad concept of functionalizing molecular scaffolds to achieve desired outcomes nih.gov.

Advanced Analytical and Spectroscopic Characterization of Phenylmandelic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating phenylmandelic acid from mixtures and quantifying its presence.

HPLC is a widely used technique for the analysis of this compound due to its versatility and sensitivity, particularly in reversed-phase mode. Studies have demonstrated the efficacy of HPLC for quantifying mandelic acid (MA) and phenylglyoxylic acid (PGA), which are related metabolites, in biological samples nih.gov. A typical HPLC method for such analyses involves a C18 column, a mobile phase consisting of a water-methanol mixture with acetic acid, and UV detection nih.gov. For instance, a method employing a water-methanol (90:10) mobile phase with 0.5% acetic acid, run at a flow rate of 1 mL/min, can achieve separation and quantification with detection limits in the low mg/L range . Detection wavelengths commonly used are around 200-225 nm researchgate.net. HPLC can also be coupled with mass spectrometry (HPLC-MS/MS) for enhanced specificity and sensitivity, especially when dealing with complex matrices where matrix effects can influence quantification researchgate.net.

Gas chromatography can also be applied to the analysis of this compound, often requiring derivatization to improve volatility and thermal stability. For example, mandelic acid and phenylglyoxylic acid can be converted into their respective methyl esters for GC analysis nih.gov. A method described involves urine extraction in an acidic medium with chloroform (B151607), followed by the formation of methyl esters, and subsequent analysis by GC using a glass column packed with 10% SP-1000 researchgate.netnih.gov. This approach has shown good recoveries (e.g., 66.7% for MA and 95.4% for PGA) and limits of quantitation in the g/L range nih.gov. GC coupled with mass spectrometry (GC-MS) is also a powerful tool for identifying and quantifying this compound and its related compounds, as mentioned in the context of analyzing degradation products of chemical warfare agents nih.gov.

Given that this compound is a chiral molecule, assessing its enantiomeric purity is critical for applications where stereochemistry matters. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose. This technique utilizes chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, allowing for their separation and quantification. While specific CSPs for this compound are not detailed in the provided snippets, the principle involves using columns designed to resolve enantiomers, often employing mobile phases optimized for the specific chiral selector lth.serug.nl. Research into resolving agents for chiral separations highlights the importance of such techniques; for instance, (S)-p-Phenylmandelic acid itself has been synthesized via a Suzuki reaction using enantiomerically pure (S)-p-bromo mandelic acid, underscoring the need for methods to confirm enantiomeric purity rug.nl.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and electronic properties of this compound.

NMR spectroscopy is indispensable for structural elucidation. ¹H NMR spectroscopy provides information about the number and types of hydrogen atoms and their chemical environments, while ¹³C NMR spectroscopy reveals the carbon skeleton. For this compound, characteristic signals would be expected for the aromatic protons, the methine proton (CH) adjacent to the hydroxyl and carboxyl groups, and the hydroxyl proton. ¹³C NMR would show distinct signals for the aromatic carbons, the quaternary carbon bearing the phenyl and hydroxyl groups, and the carboxyl carbon. While specific spectral data for this compound are not extensively detailed, NMR is a standard tool for its characterization, with ¹H and ¹³C NMR data being available in spectral databases nih.govguidechem.com. Theoretical calculations of NMR frequencies are also used in conjunction with experimental data for detailed structural analysis nih.govresearchgate.netmdpi.com.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, thereby identifying functional groups. This compound possesses characteristic functional groups: a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a phenyl ring.

IR Spectroscopy: Expected IR absorptions for this compound include a broad O-H stretching band in the region of 3200-3600 cm⁻¹ (often broadened due to hydrogen bonding), a C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹, and C-O stretching vibrations. The phenyl ring would exhibit characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region nih.govnih.govresearchgate.netmdpi.com. IR spectra are often recorded using KBr pellets or ATR techniques nih.govmdpi.com.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active. Similar functional groups will show characteristic bands. For instance, studies on mandelic acid and its salts show Raman bands associated with the carboxylate anion (COO⁻) and aromatic ring vibrations mdpi.com. FT-Raman spectroscopy has also been employed for characterization nih.gov.

The combined use of these spectroscopic techniques, alongside chromatographic methods, provides a robust framework for the comprehensive analytical characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique employed to study the electronic transitions within molecules, providing information about chromophores present in a compound. For this compound and related substances, UV-Vis spectroscopy is used to determine absorption maxima (λmax) and molar absorptivities, which are crucial for quantitative analysis and identification. Research has involved the recording of UV-Vis spectra using spectrophotometers in various solvents, such as HPLC-grade acetonitrile (B52724) wiley-vch.de. While specific λmax values for this compound itself are not detailed in the provided literature, the technique is routinely applied to characterize such aromatic compounds, which typically exhibit absorption bands in the UV region due to the presence of the phenyl ring and carbonyl group.

Mass Spectrometry (MS) Applications (e.g., HPLC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the identification and quantification of this compound and its metabolites. These techniques are invaluable for analyzing complex biological matrices or for precise chemical analysis.

Studies have demonstrated the application of LC-MS/MS for the determination of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are related metabolites, in biological samples nih.govresearchgate.netnih.gov. For instance, an ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the analysis of MA and PGA in urine, achieving good linearity within a range of 10-1000 ng/ml nih.gov. This method reported detection limits as low as 0.081 ng/ml for PGA and 0.551 ng/ml for MA, with lower limits of quantification (LOQ) of 0.269 ng/ml and 1.836 ng/ml, respectively nih.gov. Recovery rates for these compounds typically exceed 90%, and precision (both intra- and inter-batch) is generally less than 5% nih.gov. Such quantitative data underscores the utility of LC-MS/MS in sensitive and accurate measurements. General mass spectrometry techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Ionization Mass Spectrometry (EI-MS) are also employed for structural elucidation and confirmation wiley-vch.de.

Table 1: Quantitative Performance of LC-MS/MS for Related Metabolites

| Analyte | Linear Range (ng/ml) | Detection Limit (ng/ml) | LOQ (ng/ml) | Recovery (%) | Precision (%) |

| Phenylglyoxylic Acid | 10 - 1000 | 0.081 | 0.269 | 90.47 - 99.83 | < 5 |

| Mandelic Acid | 10 - 1000 | 0.551 | 1.836 | 92.75 - 101.09 | < 5 |

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure, polymorphism, and solid-state properties of chemical compounds. Studies on mandelic acid and its derivatives have utilized single-crystal and powder X-ray diffraction to elucidate their structural arrangements.

For example, cocrystals of DL-mandelic acid (α-hydroxy-α-phenylacetic acid) have been characterized by single-crystal X-ray diffraction, revealing detailed molecular packing and hydrogen bonding networks researchgate.net. One such cocrystal was found to crystallize in the monoclinic space group P2₁/n, with unit cell parameters a = 11.725(2) Å, b = 5.2860(10) Å, c = 17.745(3) Å, β = 90.054(2)° researchgate.net. Furthermore, research into different forms of mandelic acid has employed single-crystal X-ray diffraction to study phase transitions under varying conditions, providing insights into the structural behavior of the compound researchgate.net. These studies highlight the importance of XRD in understanding the solid-state architecture and potential polymorphism of this compound and its analogs.

Theoretical and Computational Chemistry Studies on Phenylmandelic Acid

Structural Stability and Conformational Analysis

Computational studies have focused on determining the most stable conformations of phenylmandelic acid and its derivatives. DFT calculations, often employing the B3LYP functional with basis sets like 6-311G** or 6-31G*, have been instrumental in this regard. These calculations predict that this compound, similar to related compounds like phenylacetic acid and mandelic acid, tends to adopt non-planar (Np) forms as its lowest energy structures pan.plorientjchem.orgresearchgate.net. Specifically, studies on mandelic acid (a close analogue) indicate non-planar conformations with a cisoid α-hydroxy moiety relative to the carboxyl group are favored orientjchem.org. The analysis of torsional angles, particularly those involving the carbonyl and hydroxyl groups, helps in characterizing these preferred molecular arrangements ugr.esnih.govacs.org. For instance, in the context of cocrystal formation, specific torsional angles (θ2 and θ3) related to the carboxylic acid and hydroxyl groups of mandelic acid have been analyzed ugr.es. While direct conformational data for this compound itself is less abundant in the provided snippets, the methodologies applied to similar structures highlight the importance of these calculations in mapping the potential energy surface and identifying stable conformers.

Spectroscopic Property Prediction and Interpretation

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of this compound, aiding in its experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods are used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for structure elucidation and verification. For mandelic acid, studies have reported Root Mean Square Deviations (RMSD) between experimental and calculated ¹H and ¹³C chemical shifts, with values of 0.961 ppm and 6.119 ppm, respectively, indicating reasonable agreement orientjchem.org. Other studies have explored the use of chiral shift reagents in NMR to discriminate between enantiomers of mandelic acid, observing chemical shift differences of up to 1.309 ppm, and have combined these experimental observations with computational approaches like molecular dynamics to understand the chiral recognition mechanisms osti.gov. The accuracy of NMR prediction is an active area of research, with machine learning algorithms achieving mean absolute errors (MAE) below 0.10 ppm for ¹H chemical shifts in specific solvents researchgate.netglobalauthorid.com.

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts for Mandelic Acid

| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | RMSD (ppm) | Reference |

| ¹H | (Varies) | (Varies) | 0.961 | orientjchem.org |

| ¹³C | (Varies) | (Varies) | 6.119 | orientjchem.org |

Reaction Mechanism Elucidation

Computational modeling is employed to unravel the mechanisms of reactions involving this compound, particularly in enzymatic contexts. While direct studies on this compound's reaction mechanisms are less detailed in the provided snippets, related research on mandelic acid offers insights.

Enzymatic Transesterification: Kinetic studies using lipases for the resolution of mandelic acid enantiomers have employed modified ping-pong bi-bi kinetic models to describe the reaction, including substrate inhibition effects pan.plresearchgate.netnih.gov. These models allow for the estimation of kinetic parameters, such as the enzyme-(S)-mandelic acid affinity constant (KS-MA), which was reported as 0.99 mol/dm³ pan.pl.

Enzymatic Oxidation: Studies on the oxidation of mandelic acid by various oxidants have proposed mechanisms involving the formation of cyclic chromate (B82759) esters followed by decomposition via a cyclic concerted transition state orientjchem.orgglobalauthorid.comorientjchem.org. Computational analysis helps in understanding the role of different solvents in these oxidation reactions, with a solvent performance ranking (DMSO > DMF > DCE > ACETONE > DCM > CF) being established using the TOPSIS method orientjchem.orgglobalauthorid.comorientjchem.org.

Enzyme Engineering: Research on enzymes like NAD-independent l-lactate (B1674914) dehydrogenase (l-iLDH) has demonstrated the possibility of engineering them for enhanced activity towards unnatural substrates like mandelic acid. Site-directed mutagenesis, such as the V108A mutation, significantly improved the enzyme's catalytic efficiency (kcat) and reduced its Michaelis constant (Km) for l-mandelate nih.gov.

Enzyme-Substrate Interaction Modeling

Computational modeling techniques, including molecular dynamics (MD) simulations and virtual screening, are vital for understanding how enzymes interact with substrates like mandelic acid.

Enzyme Specificity and Redesign: MD simulations are used to study the binding mechanisms of substrates to enzymes, such as mandelate (B1228975) racemase or carboxylesterases, and to identify key residues involved in substrate recognition and catalysis osti.govnih.govnih.gov. For instance, simulations of carboxylesterases have revealed how specific mutations can alter active site conformations, leading to stronger substrate binding and improved catalytic efficiency osti.gov. In the case of mandelate racemase, virtual screening methods based on binding energy in the transition state have been developed to predict mutants with enhanced catalytic activity towards non-natural substrates nih.gov.

Kinetic Resolution: Modeling of enzyme kinetics, such as the lipase-catalyzed transesterification of mandelic acid enantiomers, uses models that incorporate substrate inhibition to accurately describe the reaction process and estimate kinetic parameters pan.plresearchgate.netnih.gov. These models help in understanding the enzyme's behavior at different substrate concentrations.

Chiral Recognition: Computational approaches are combined with experimental NMR data to investigate the mechanisms of chiral recognition, as seen in the discrimination of mandelic acid enantiomers using chiral shift reagents osti.gov. MD simulations can explain differences in diffusion coefficients for heterochiral complexes, providing insights into the molecular basis of enantioselective interactions.

Industrial and Environmental Research Applications of Phenylmandelic Acid

Phenylmandelic Acid as a Chemical Precursor and Intermediate in Fine Chemical Synthesis

This compound serves as a key precursor and intermediate in the synthesis of a variety of valuable organic compounds. Its principal role in organic synthesis is as a starting material for numerous pharmaceuticals. The chemical structure of this compound, featuring a chiral center, a hydroxyl group, and a carboxylic acid group, makes it a versatile molecule for creating complex, biologically active compounds.

One of the significant applications of this compound is its conversion to phenylacetic acids. Phenylacetic acid and its derivatives are important precursors for various pharmaceutical products, including penicillin. A scalable method for this conversion involves the iodide-catalyzed reduction of mandelic acids. This process utilizes catalytic sodium iodide and phosphorous acid as the stoichiometric reductant to generate hydroiodic acid in situ, providing a convenient route to phenylacetic acids. Traditional methods for producing phenylacetic acid often start from benzyl (B1604629) cyanide, which involves the handling of toxic cyanide. The reduction of mandelic acid presents a valuable alternative pathway.

Furthermore, the synthetic intermediate derived from mandelic acid, mandelonitrile (B1675950), is crucial for producing a range of compounds. Through various functional group conversions, mandelonitrile can be used to synthesize hydroxyphenyl glyoxylic acid derivatives and phenylglycine-type antibiotic side chains. These transformations are essential in the creation of β-lactam antibiotics, surfactants, and liquid crystal materials, highlighting mandelic acid's central role as a hub in the fine chemical industry. Recombinant Escherichia coli has been engineered to transform mandelic acid into enantiopure D-phenylglycine, another important chiral amino acid used in the pharmaceutical industry, demonstrating the value of mandelic acid as a starting material in biocatalytic cascades.

Development of Sustainable Production Methods

In response to the growing demand for greener chemical processes, significant research has been dedicated to developing sustainable methods for producing this compound. Traditional chemical synthesis routes can involve harsh conditions, toxic reagents like cyanide, and may result in racemic mixtures that require difficult and inefficient resolution steps, limiting the theoretical maximum yield to 50%. Biocatalytic and microbial fermentation methods have emerged as highly efficient, environmentally friendly, and stereoselective alternatives.

Biocatalysis, which employs enzymes or whole microorganisms, offers high selectivity under mild reaction conditions in aqueous environments. Researchers have developed various biotechnological strategies for producing specific enantiomers of mandelic acid. These methods often utilize enzymes such as nitrilases, nitrile hydratases, and amidases to convert substrates like mandelonitrile into the desired mandelic acid enantiomer with high optical purity.

Recent innovations include the development of artificial enzyme cascades for the production of (R)-mandelic acid from renewable and readily available feedstocks like styrene (B11656), L-phenylalanine, glycerol (B35011), and glucose. For instance, an engineered E. coli strain expressing a five-enzyme cascade was able to produce (R)-mandelic acid directly from L-phenylalanine, glycerol, or glucose. Another green approach involves a three-step enzymatic cascade that converts oxalic acid and benzaldehyde (B42025) into mandelic acid under mild conditions, utilizing a newly discovered activity of the enzyme oxalyl-CoA decarboxylase.

Genetic engineering of microorganisms like the yeast Saccharomyces cerevisiae has also enabled the de novo biosynthesis of mandelic acid from glucose. By expressing a hydroxymandelate synthase from bacteria and engineering the yeast's aromatic amino acid pathway, researchers have achieved significant titers of mandelic acid and its derivatives, paving the way for environmentally sustainable fermentation processes.

| Starting Material | Biocatalyst/Method | Product Concentration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Styrene | Three-enzyme artificial cascade in E. coli | 1.52 g/L | > 99% | |

| L-Phenylalanine | Five-enzyme artificial cascade in E. coli | 913 mg/L | > 99% | |

| Glycerol | Coupled E. coli cells (biosynthesis pathway + enzyme cascade) | 760 mg/L | Not specified | |

| Glucose | Coupled E. coli cells (biosynthesis pathway + enzyme cascade) | 455 mg/L | Not specified | |

| Glucose | Engineered Saccharomyces cerevisiae | 236 mg/L | Not specified |

Environmental Fate and Biodegradation Studies (e.g., ionic liquids derived from mandelic acid)

The environmental impact of chemicals is a critical aspect of green chemistry. Research into the environmental fate and biodegradability of this compound and its derivatives is essential for assessing their sustainability. A notable area of study involves ionic liquids (ILs) synthesized from mandelic acid, a renewable resource. Ionic liquids are often touted as "green" solvents due to their low vapor pressure, but their persistence and toxicity in aquatic and terrestrial environments are of concern.

A study involving a series of ten ionic liquids synthesized from mandelic acid evaluated their biodegradability using the Closed Bottle test (OECD 301D). The results showed that none of the tested ILs were readily biodegradable, meaning they did not achieve more than 60% biodegradation in 28 days. However, the study did observe a trend where biodegradation of ester-based ILs increased with the length of the alkyl chain (methyl < ethyl < n-butyl). Based on the degradation of the ester/amide alkyl chain, a series of transformation products was proposed. These findings contribute to the development of guidelines for designing more biodegradable ionic liquids.

In nature, several bacterial degradation pathways for mandelic acid have been identified. For example, a strain of Acinetobacter lwoffii was found to degrade 4-hydroxymandelic acid and 4-hydroxy-3-methoxymandelic acid to their corresponding benzoates, which are then further metabolized. The enzymes involved in these pathways, such as mandelate (B1228975) racemase and S-mandelate dehydrogenase from Pseudomonas putida, are also of interest for their potential applications in biocatalysis and the synthesis of chiral compounds.

| Ionic Liquid Structure (Cation and Anion) | Alkyl Chain | Biodegradation after 28 days (%) | Classification | Reference |

|---|---|---|---|---|

| 1-methylimidazolium methyl mandelate | Methyl | < 20% | Not readily biodegradable | |

| 1-methylimidazolium ethyl mandelate | Ethyl | ~25% | Not readily biodegradable | |

| 1-methylimidazolium n-butyl mandelate | n-Butyl | ~40% | Not readily biodegradable | |

| pyridinium methyl mandelate | Methyl | < 20% | Not readily biodegradable | |

| pyridinium ethyl mandelate | Ethyl | ~30% | Not readily biodegradable | |

| pyridinium n-butyl mandelate | n-Butyl | ~55% | Not readily biodegradable |

Process Optimization in Industrial-Scale Production

The transition from laboratory-scale synthesis to efficient, industrial-scale production of this compound requires rigorous process optimization. Key challenges in large-scale chemical synthesis include handling hazardous materials like sodium cyanide and the high cost of reagents such as potassium iodide. For biocatalytic processes, optimization focuses on enhancing enzyme performance and reaction conditions to maximize yield, purity, and cost-effectiveness.

Enzyme engineering is a powerful tool for improving biocatalysts for industrial use. Through techniques like molecular docking and rational protein engineering, enzymes such as nitrilases can be modified to improve their selectivity, activity, and stability. For the synthesis of (R)-2-methoxymandelic acid, researchers identified and screened a library of nitrilase mutants, leading to the development of a robust and scalable process.

Optimization of operational parameters is also crucial. Studies have shown that factors such as pH, temperature, substrate loading, and the presence of co-solvents can have subtle but significant interactions that affect the final product's yield and optical purity. For example, in the enzymatic synthesis of (R)-2-methoxymandelic acid, higher pH was found to have a positive effect on the optical purity of the product. A one-pot process was developed using 2-methoxybenzaldehyde (B41997) as the starting material, where the addition of sodium bisulfite was found to prevent enzyme deactivation by sequestering the aldehyde starting material. Such optimizations are critical for creating industrially advantageous processes for producing D-mandelic acid and its derivatives from racemic mixtures or other precursors.

Q & A

Q. How should researchers document this compound protocols to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report equipment (manufacturer, model), purity criteria, and statistical tests in the main text. Deposit raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo with DOIs. For synthetic procedures, include hazard assessments and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.